molecular formula C24H22N4O4 B2773307 methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate CAS No. 1251613-89-4

methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate

Cat. No. B2773307
CAS RN: 1251613-89-4
M. Wt: 430.464
InChI Key: JPWVFEPWIQSRRD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms . It has been synthesized and evaluated for its antimicrobial and anticancer potential . The molecular formula is C24H21N3O4S2 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and the formation of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Researchers explore derivatives of 4-oxo pyrrole-3-carboxylic acids for their potential as bioactive compounds. These derivatives have shown antimalarial and HIV-1 protease inhibitory activities, inspiring various synthetic approaches .

!Atorvastatin and Sunitinib

Antioxidant Properties

While not directly studied for our compound, related imidazole-containing derivatives have demonstrated antioxidant potential. These compounds scavenged free radicals effectively, making them promising candidates for further investigation .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, structurally similar to our compound, have shown anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities .

Click Chemistry and Quinazolinone Derivatives

Our compound’s structure suggests potential for click chemistry reactions. Researchers have synthesized novel quinazolinone derivatives using click reactions, which could be explored for similar applications .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown substantial antiviral activity .

Future Directions

Future research could focus on further exploring the biological and pharmacological activities of this compound. This could include in-depth studies of its antimicrobial, anticancer, and antiviral potential, as well as its safety profile .

properties

IUPAC Name

methyl 2-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-27-15-25-21-18(16-9-5-4-6-10-16)13-28(22(21)23(27)30)14-20(29)26-19-12-8-7-11-17(19)24(31)32-2/h4-13,15H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWVFEPWIQSRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate

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